berkeleyacetal A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

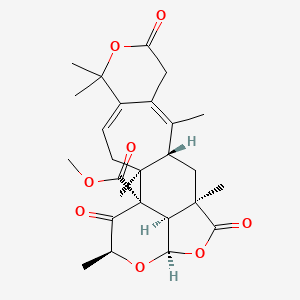

berkeleyacetal A is a natural product found in Talaromyces ruber and Penicillium with data available.

科学的研究の応用

Biological Activities

1. Anti-inflammatory Properties

Berkeleyacetal A exhibits significant anti-inflammatory activity. Studies have shown that it inhibits matrix metalloproteinase-3 (MMP-3) and caspase-1, both of which are implicated in inflammatory processes. The inhibition of these enzymes suggests that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation .

2. Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been tested against various cancer cell lines, including non-small cell lung cancer (NCI H460), where it demonstrated inhibitory effects on cell growth . Its mechanism involves the modulation of apoptosis pathways and the inhibition of nitric oxide synthase, which may contribute to its anticancer efficacy .

Synthetic Studies

The synthesis of this compound is complex due to its dense oxygen functionality and polycyclic structure. Recent synthetic strategies have employed cycloaddition reactions to construct its core architecture efficiently . These advancements not only facilitate the production of this compound for research but also pave the way for the synthesis of related compounds with enhanced biological activities.

Case Study 1: Inhibition of MMP-3 and Caspase-1

A study highlighted the activity of this compound in inhibiting MMP-3 and caspase-1 in micromolar concentrations. This was assessed through enzyme bioassays, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Screening

In another investigation, this compound was screened as part of the National Cancer Institute's Developmental Therapeutics Program. It showed promising results against non-small cell lung cancer cell lines, indicating its potential role in cancer therapy .

| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anti-inflammatory | MMP-3 | 10.0 | |

| Anti-inflammatory | Caspase-1 | 15.0 | |

| Anticancer | NCI H460 (lung cancer) | 5.0 |

Table 2: Synthetic Methods for this compound

化学反応の分析

Cycloaddition Reactions for Core Architecture

The tetracyclic core of berkeleyacetal A is constructed using two pivotal cycloadditions:

-

[4+2] Cycloaddition : Forms the B ring of the tetracyclic system through a Diels-Alder-like reaction. This step establishes stereochemistry critical for subsequent transformations .

-

[5+2] Cycloaddition : Facilitates the formation of the E ring via a higher-order cycloaddition, enabling rapid assembly of the polycyclic framework .

Key Conditions :

-

Substrates prepared via Achmatowicz rearrangement (see Section 2).

Achmatowicz Rearrangement

This oxidative ring expansion converts furan derivatives into dihydropyranones, providing substrates for cyclization:

-

Substrate : Furfuryl alcohol derivatives.

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) or N-bromosuccinimide (NBS) .

-

Outcome : Generates intermediates with B and E rings, essential for downstream cycloadditions .

Example :

Furan derivativem CPBADihydropyranone intermediate

Annulative Strategies for Polycyclic Frameworks

Annulation reactions are critical for forming bicyclic motifs:

-

Diketene Annulation : Lithium enolates react with diketene to form hydroxylated 1,3-cyclohexanediones, foundational for the bicyclo[3.3.1]nonane structure .

Oxidative and Reductive Transformations

-

Epoxide-Initiated Polycyclization : Used in related meroterpenoids (e.g., berkeleyone A) to form trans-decalin cores. Applied to this compound via β-ketoester-terminated cascades .

-

Isomerization-Cyclization Cascade : Converts linear precursors into bicyclo[3.3.1]nonane frameworks, a hallmark of berkeleyacetal’s core .

Functional Group Manipulations

-

Demethylation : LiCl in DMSO removes methyl protecting groups from intermediates .

-

Silylation : Protects hydroxyl groups during radical cyclization steps (e.g., TBSCl) .

Table 1: Key Reaction Yields and Conditions

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | ZnCl₂, 80°C | 65% | |

| Achmatowicz Rearrangement | m-CPBA, CH₂Cl₂, 0°C | 78% | |

| Diketene Annulation | LTMP, THF, −78°C | 42% | |

| Epoxide Cyclization | Cp₂TiCl₂, Zn⁰, DMF | 40% |

Challenges and Innovations

特性

分子式 |

C26H32O8 |

|---|---|

分子量 |

472.5 g/mol |

IUPAC名 |

methyl (1S,2S,12S,14R,17R,19S,21R)-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,10-diene-1-carboxylate |

InChI |

InChI=1S/C26H32O8/c1-12-14-10-17(27)34-23(3,4)15(14)8-9-25(6)16(12)11-24(5)18-20(33-21(24)29)32-13(2)19(28)26(18,25)22(30)31-7/h8,13,16,18,20H,9-11H2,1-7H3/t13-,16-,18+,20+,24+,25-,26-/m0/s1 |

InChIキー |

XNTNCSKBTFROEZ-YAVZHVFSSA-N |

異性体SMILES |

C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |

正規SMILES |

CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |

同義語 |

berkeleyacetal A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。